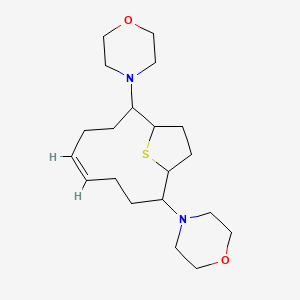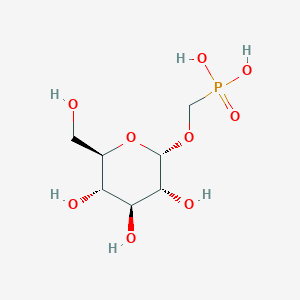
Einecs 270-189-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This inventory was established to identify and regulate chemical substances that were commercially available during that period.
Analyse Chemischer Reaktionen
Einecs 270-189-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Einecs 270-189-4 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be utilized in studies related to cellular processes or biochemical pathways. In medicine, the compound might be investigated for its potential therapeutic effects or as a component in drug formulations. Industrial applications may include its use in manufacturing processes or as a raw material for producing other chemicals .
Wirkmechanismus
The mechanism of action of Einecs 270-189-4 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved. Detailed studies on the molecular mechanisms and pathways are essential to fully understand the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Einecs 270-189-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar molecular formulas or those that undergo similar chemical reactions can be considered for comparison. By analyzing the differences in their chemical properties, reactivity, and applications, the distinct characteristics of this compound can be better understood .
Eigenschaften
CAS-Nummer |
68412-44-2 |
|---|---|
Molekularformel |
C16H29N3O4 |
Molekulargewicht |
327.42 g/mol |
IUPAC-Name |
3-[3-(3-aminopropyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propan-1-amine;prop-2-enenitrile |
InChI |
InChI=1S/C13H26N2O4.C3H3N/c14-5-1-3-11-16-7-13(8-17-11)9-18-12(19-10-13)4-2-6-15;1-2-3-4/h11-12H,1-10,14-15H2;2H,1H2 |
InChI-Schlüssel |
RQLFGXJYPQMHRV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC#N.C1C2(COC(O1)CCCN)COC(OC2)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


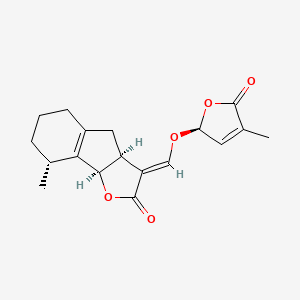


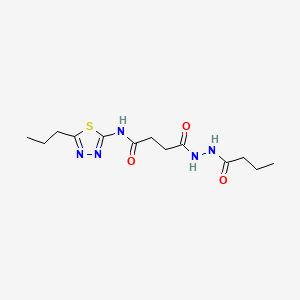
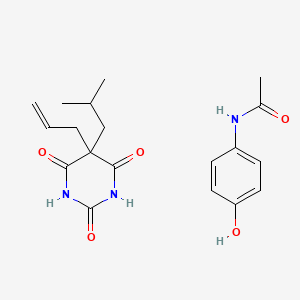
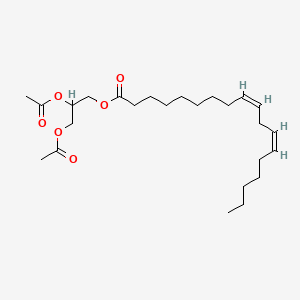
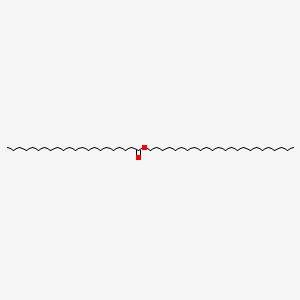
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
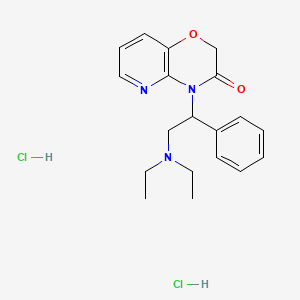

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)
